An In-depth Technical Guide to the Reaction Mechanism of Azido-PEG19-azide in Click Chemistry
An In-depth Technical Guide to the Reaction Mechanism of Azido-PEG19-azide in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction mechanisms involving Azido-PEG19-azide, a bifunctional polyethylene (B3416737) glycol (PEG) linker, within the context of click chemistry. This powerful and versatile conjugation tool is instrumental in the fields of bioconjugation, drug delivery, and materials science. We will delve into the two primary azide-alkyne cycloaddition pathways, present relevant quantitative data, and provide detailed experimental protocols.
Introduction to Azido-PEG19-azide and Click Chemistry
"Click chemistry" describes a class of reactions that are rapid, high-yielding, and specific, making them ideal for covalently linking molecular building blocks under mild, often biological, conditions.[1][2] The most prominent of these reactions is the azide-alkyne cycloaddition.
Azido-PEG19-azide is a homobifunctional linker featuring two terminal azide (B81097) (-N₃) groups connected by a hydrophilic chain of 19 ethylene (B1197577) glycol units. The PEG backbone imparts several advantageous properties, including enhanced aqueous solubility, reduced immunogenicity, and improved pharmacokinetics of the resulting conjugates.[3][4][5] The terminal azide groups are ready to participate in click chemistry reactions, enabling the crosslinking of molecules or the formation of complex macromolecular structures.[6][7]
The two primary mechanisms for the reaction of Azido-PEG19-azide with alkyne-containing molecules are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Core Reaction Mechanisms
The CuAAC reaction is the most widely used form of click chemistry, renowned for its efficiency and regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer.[2][8] The reaction, however, requires a copper(I) catalyst, which can be cytotoxic, limiting its application in living systems.[2][9] The mechanism is a stepwise process rather than a concerted cycloaddition.[10][11]
Mechanism Breakdown:
-
Formation of Copper-Acetylide: A copper(I) species, often generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate), reacts with a terminal alkyne to form a copper-acetylide intermediate.[10][12] This coordination increases the acidity of the terminal alkyne proton, facilitating this step.[10]
-
Coordination and Cyclization: The azide group of the Azido-PEG19-azide then coordinates to the copper acetylide. This is followed by a cyclization step where the terminal nitrogen of the azide attacks the internal carbon of the alkyne, forming a six-membered copper-containing ring.[13][]
-
Ring Contraction and Protonolysis: The metallacycle rearranges and contracts to a more stable triazolyl-copper derivative.[13]
-
Product Release: Subsequent protonolysis releases the stable 1,4-disubstituted 1,2,3-triazole product and regenerates the copper(I) catalyst for the next cycle.[]
To overcome the cytotoxicity associated with the copper catalyst, SPAAC was developed for bioorthogonal applications, particularly in living systems.[2][] This reaction utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne. The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a catalyst.[][16]
Mechanism Breakdown:
-
Huisgen [3+2] Cycloaddition: The reaction proceeds through a concerted [3+2] dipolar cycloaddition mechanism.[16]
-
Transition State: The azide (the 1,3-dipole) and the strained alkyne of the cyclooctyne (the dipolarophile) approach each other. The significant ring strain of the cyclooctyne lowers the activation energy of the reaction by distorting the alkyne into a geometry that resembles the transition state.[16]
-
Triazole Formation: Two new sigma bonds are formed in a concerted fashion, leading directly to the stable triazole product.[16] Unlike CuAAC, SPAAC typically produces a mixture of regioisomers (1,4 and 1,5-substituted triazoles), although one may be favored depending on the specific cyclooctyne used.[6]
Quantitative Data Summary
The kinetics and efficiency of click reactions can be influenced by factors such as the solvent, temperature, catalyst system (for CuAAC), and the structure of the alkyne (for SPAAC). The table below summarizes typical quantitative data for these reactions.
| Parameter | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) | Reference(s) |
| Reaction Order | Second Order | Second Order | [10][16] |
| Activation Energy | ~15 kcal/mol (catalyzed) | 19-22 kcal/mol (for BCN) | [10] |
| Rate Constant (k) | 10⁴ - 10⁵ M⁻¹s⁻¹ | 10⁻³ - 3.5 M⁻¹s⁻¹ (highly dependent on cyclooctyne) | [13][17] |
| Typical Yield | > 90% | > 90% | [18] |
| Reaction Time | 1 - 4 hours | 1 - 24 hours | [18][19] |
| Temperature | Room Temperature to 70°C | Room Temperature to 37°C | [18][20] |
| pH Range | 4 - 12 | Physiological pH (~7.4) | [13][19] |
| Catalyst Required? | Yes (Copper I) | No | [2] |
Experimental Protocols
The following are generalized protocols for the conjugation of an alkyne-modified molecule to Azido-PEG19-azide. Optimization may be required depending on the specific substrates.
This protocol describes the conjugation of an alkyne-modified protein to Azido-PEG19-azide.
Materials:
-
Alkyne-modified protein in amine-free buffer (e.g., PBS, pH 7.4)
-
Azido-PEG19-azide
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Ligand (e.g., THPTA, TBTA) stock solution (e.g., 250 mM in water/DMSO)
-
Sodium Ascorbate (B8700270) (NaAsc) stock solution (freshly prepared, e.g., 500 mM in water)
-
Quenching/Purification: EDTA, size-exclusion chromatography (SEC) or dialysis materials
Methodology:
-
Reactant Preparation: In a microcentrifuge tube, combine the alkyne-modified protein and Azido-PEG19-azide. A 3 to 10-fold molar excess of the PEG linker is common.[20]
-
Catalyst Preparation: In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ and ligand stock solutions. A 1:5 molar ratio of copper to ligand is often used to stabilize the Cu(I) and protect the biomolecule.[20]
-
Reaction Initiation: Add the copper/ligand complex to the protein/PEG mixture. The final concentration of copper is typically 50-250 µM. Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.[20]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The progress can be monitored by SDS-PAGE (observing a band shift) or mass spectrometry.
-
Quenching and Purification: Once complete, quench the reaction by adding EDTA to chelate the copper. Purify the final conjugate using SEC or dialysis to remove excess reagents.[20]
This protocol outlines the conjugation of a DBCO-modified protein to Azido-PEG19-azide.
Materials:
-
DBCO-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
-
Azido-PEG19-azide
-
Anhydrous DMSO or DMF (if needed to dissolve the PEG linker)
-
Purification: Size-exclusion chromatography (SEC) or dialysis materials
Methodology:
-
Reagent Preparation: Prepare a stock solution of Azido-PEG19-azide in an appropriate solvent (e.g., PBS or DMSO).
-
Reaction Setup: In a reaction vessel, add the Azido-PEG19-azide solution to the DBCO-modified protein solution. A 2 to 5-fold molar excess of the azide linker is a typical starting point.[21] If using an organic solvent for the stock solution, ensure the final concentration in the reaction mixture is low (<10%) to avoid protein denaturation.[22]
-
Incubation: Gently mix the components and incubate at room temperature for 2-4 hours or at 4°C overnight.[21] Reaction times can vary significantly based on the specific cyclooctyne and azide.
-
Purification: Once the reaction is complete (monitored by SDS-PAGE or mass spectrometry), remove the excess, unreacted Azido-PEG19-azide and any byproducts using SEC or dialysis.[19]
References
- 1. labinsights.nl [labinsights.nl]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. chempep.com [chempep.com]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. adcreview.com [adcreview.com]
- 10. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. researchgate.net [researchgate.net]
- 13. Click Chemistry [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
